molecular formula C16H20N4O B12590000 N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(propan-2-yl)phenyl]urea CAS No. 616208-74-3

N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(propan-2-yl)phenyl]urea

Cat. No.: B12590000
CAS No.: 616208-74-3
M. Wt: 284.36 g/mol
InChI Key: PUNZQKRCDBOCGJ-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-yl)-N’-[3-(propan-2-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-N’-[3-(propan-2-yl)phenyl]urea typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 3-(propan-2-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethylpyrimidin-2-yl)-N’-[3-(propan-2-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(4,6-Dimethylpyrimidin-2-yl)-N’-[3-(propan-2-yl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)-N’-[3-(propan-2-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dimethylpyrimidin-2-yl)-N’-phenylurea
  • N-(4,6-Dimethylpyrimidin-2-yl)-N’-[3-(methyl)phenyl]urea
  • N-(4,6-Dimethylpyrimidin-2-yl)-N’-[3-(ethyl)phenyl]urea

Uniqueness

N-(4,6-Dimethylpyrimidin-2-yl)-N’-[3-(propan-2-yl)phenyl]urea is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

CAS No.

616208-74-3

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-(3-propan-2-ylphenyl)urea

InChI

InChI=1S/C16H20N4O/c1-10(2)13-6-5-7-14(9-13)19-16(21)20-15-17-11(3)8-12(4)18-15/h5-10H,1-4H3,(H2,17,18,19,20,21)

InChI Key

PUNZQKRCDBOCGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC(=C2)C(C)C)C

Origin of Product

United States

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